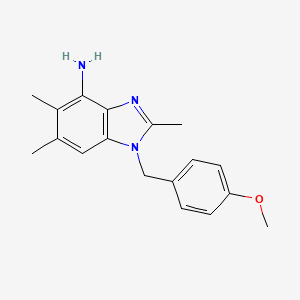

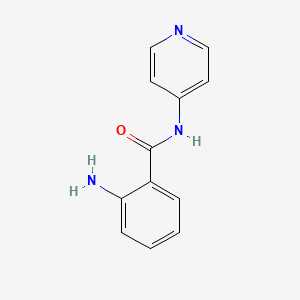

2-amino-N-pyridin-4-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N-pyridin-4-ylbenzamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is a powder in physical form .

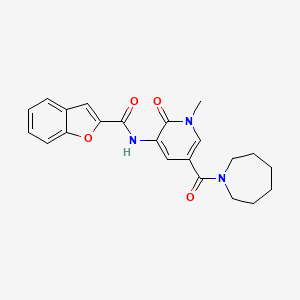

Molecular Structure Analysis

The molecular structure of 2-amino-N-pyridin-4-ylbenzamide consists of a benzamide group where the carboxamide group is substituted with a pyridine ring . The InChI code for this compound is 1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16) .Physical And Chemical Properties Analysis

2-amino-N-pyridin-4-ylbenzamide is a powder with a molecular weight of 213.24 . The storage temperature is room temperature .Scientific Research Applications

- Research : Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Research : Although specific studies on this compound’s antiviral activity are limited, further exploration could reveal its potential against viral pathogens .

- Research : Two 2-D Hofmann-type frameworks incorporating the ligand N-(pyridin-4-yl)benzamide were reported. These frameworks facilitate spin-crossover cooperativity via amide group hydrogen bonding .

- Research : Researchers have explored synthetic routes to prepare this compound and its analogs for further biological evaluation .

Antitubercular Activity

Antiviral Properties

Spin-Crossover Materials

Chemical Synthesis and Medicinal Chemistry

Coordination Chemistry

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(pyridin-4-yl)benzamide is an enzyme known as histone deacetylase . This enzyme plays a crucial role in the regulation of gene expression.

Mode of Action

2-amino-N-(pyridin-4-yl)benzamide appears to block the activity of histone deacetylase . By inhibiting this enzyme, the compound can affect the acetylation status of histones, which in turn influences the accessibility of DNA for protein synthesis .

Biochemical Pathways

The inhibition of histone deacetylases by 2-amino-N-(pyridin-4-yl)benzamide affects the acetylation status of histones . This modification can lead to changes in the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression. The downstream effects of this action can include a decrease in the multiplication of certain cells, such as tumor cells .

Result of Action

The molecular and cellular effects of 2-amino-N-(pyridin-4-yl)benzamide’s action include a potential decrease in the multiplication of tumor cells and suppression of some tumors . This is due to the compound’s ability to influence gene expression by blocking the activity of histone deacetylase .

properties

IUPAC Name |

2-amino-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCHKMRCNMSPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-pyridin-4-ylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)

![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2989986.png)